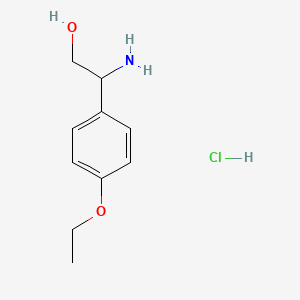

2-Amino-2-(4-ethoxyphenyl)ethan-1-ol hydrochloride

Description

2-Amino-2-(4-ethoxyphenyl)ethan-1-ol hydrochloride is a β-amino alcohol derivative characterized by an ethoxy-substituted phenyl ring attached to a chiral carbon bearing an amino and hydroxyl group. This compound is structurally related to bioactive molecules such as phenylephrine derivatives and β-adrenergic receptor ligands.

Properties

IUPAC Name |

2-amino-2-(4-ethoxyphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-2-13-9-5-3-8(4-6-9)10(11)7-12;/h3-6,10,12H,2,7,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLULTGDNDSBSPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-ethoxyphenyl)ethan-1-ol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-ethoxyphenol as the starting material.

Nitration: The 4-ethoxyphenol undergoes nitration to form 4-ethoxy-2-nitrophenol.

Reduction: The nitro group in 4-ethoxy-2-nitrophenol is reduced to an amino group, resulting in 4-ethoxy-2-aminophenol.

Alkylation: The amino group is then alkylated to form 2-amino-2-(4-ethoxyphenyl)ethanol.

Hydrochloride Formation: Finally, the hydroxyl group is converted to its hydrochloride salt to obtain this compound.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(4-ethoxyphenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

Reduction: The hydroxyl group can be reduced to form an alkane.

Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Amine Oxides: Resulting from the oxidation of the amino group.

Alkanes: Resulting from the reduction of the hydroxyl group.

Substituted Derivatives: Resulting from substitution reactions involving the ethoxy group.

Scientific Research Applications

2-Amino-2-(4-ethoxyphenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme inhibition and receptor binding assays.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-2-(4-ethoxyphenyl)ethan-1-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the hydroxyl group can participate in hydrogen bonding, influencing the compound's biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-2-(4-ethoxyphenyl)ethan-1-ol hydrochloride with analogs differing in substituents, stereochemistry, and functional groups. Key differences in molecular properties and applications are highlighted.

Halogen-Substituted Analogs

Compounds with halogen atoms (e.g., bromo, chloro, or fluoro) on the phenyl ring exhibit distinct physicochemical and pharmacological profiles due to altered electronic and steric effects.

| Compound Name | Substituent | Molecular Formula | Molecular Weight | CAS Number | Notes |

|---|---|---|---|---|---|

| 2-Amino-2-(4-bromophenyl)ethan-1-ol hydrochloride | 4-Br | C₈H₁₀BrClNO | 265.53 | [1803597-16-1] | Racemic mixture; used in chiral resolution studies [3] |

| (2R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride | 4-Cl | C₈H₁₁Cl₂NO | 208.08 | [191109-51-0] | Enantiomerically pure; potential intermediate for β-blocker synthesis [20] |

| 2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride | 2,4-F₂ | C₈H₁₀ClF₂NO | 209.62 | [1989672-90-3] | Enhanced lipophilicity; explored in CNS-targeted drug discovery [21] |

Key Findings :

- Halogens increase molecular weight and polarity, influencing solubility and receptor binding. Bromine and chlorine enhance steric bulk, while fluorine improves metabolic stability [21].

- Enantiomeric purity (e.g., R/S configurations) significantly impacts biological activity, as seen in β-adrenergic ligands [20].

Alkyl-Substituted and Homolog Analogs

Alkyl chain modifications alter hydrophobicity and pharmacokinetic properties.

| Compound Name | Substituent | Molecular Formula | Molecular Weight | CAS Number | Notes |

|---|---|---|---|---|---|

| 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride | 4-C₂H₅ | C₁₀H₁₆ClNO | 201.69 | [1423029-08-6] | Increased hydrophobicity; potential precursor for surfactant-like APIs [9] |

| Fingolimod hexyl homolog | 4-(C₆H₁₃) phenethyl | C₁₇H₂₉NO₂ | 279.42 | N/A | Homolog of fingolimod (immunomodulator); chain length affects potency [6] |

Key Findings :

- Longer alkyl chains (e.g., hexyl or octyl) enhance membrane permeability but may reduce aqueous solubility [6].

- Ethyl groups balance lipophilicity and synthetic accessibility, making them common in intermediate design [9].

Stereochemical Variants

Chirality at the C2 position is critical for biological activity.

| Compound Name | Configuration | Molecular Formula | Molecular Weight | CAS Number | Notes |

|---|---|---|---|---|---|

| (2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride | S-configuration | C₈H₁₁ClINO | 299.54 | [2376106-42-0] | Radioactive iodine variant; used in imaging probe development [18] |

| (2R)-2-Amino-2-(3-chloro-2-fluorophenyl)ethanol hydrochloride | R-configuration | C₈H₁₀Cl₂FNO | 234.08 | [1391506-22-1] | Improved receptor selectivity compared to racemic mixtures [14] |

Key Findings :

- S-configuration in iodinated analogs enables targeted radiolabeling for diagnostic applications [18].

- R-enantiomers often exhibit higher receptor affinity in adrenergic systems [14].

Functional Group Modifications

Substitution of the hydroxyl or amino group modifies reactivity and bioavailability.

| Compound Name | Modification | Molecular Formula | Molecular Weight | CAS Number | Notes |

|---|---|---|---|---|---|

| 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride | Ketone instead of ethanol | C₈H₁₀ClNO₂ | 187.63 | [19745-72-3] | Oxidized derivative; precursor to antioxidant agents [11] |

| 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride | Methylamino substitution | C₉H₁₃ClFNO | 205.66 | [2794-41-4] | Enhanced CNS penetration; explored as antidepressant [17] |

Key Findings :

- Ketone derivatives (e.g., 2-aminoacetophenones) are versatile intermediates in heterocyclic synthesis [4].

- Methylamino groups improve blood-brain barrier penetration, relevant for neuroactive drugs [17].

Biological Activity

2-Amino-2-(4-ethoxyphenyl)ethan-1-ol hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 232.72 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in water, which is crucial for biological assays and applications .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The amino group acts as a nucleophile while the hydroxyl group can participate in hydrogen bonding, influencing enzyme activity and receptor binding .

- Signal Transduction : The compound may modulate biochemical pathways involved in neurotransmission and metabolic processes .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Salmonella typhimurium | Effective |

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the modulation of p53 expression and caspase activation .

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.0 |

| HepG2 (liver cancer) | 12.5 |

Anti-inflammatory Effects

Studies have indicated that derivatives of this compound exhibit anti-inflammatory activity comparable to known anti-inflammatory agents such as curcumin .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity against Chlamydia species, derivatives similar to this compound showed selective inhibition of chlamydial growth in HEp-2 cells. This suggests potential for developing targeted therapies against chlamydial infections .

Case Study 2: Anticancer Mechanisms

A recent investigation into the anticancer effects revealed that treatment with this compound resulted in increased apoptosis markers in MCF-7 cells. Western blot analysis confirmed elevated levels of p53 and cleaved caspase-3, indicating a mechanism involving apoptotic pathways .

Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-2-(4-tert-butylphenyl)ethanol | tert-butyl instead of ethoxy | Moderate antibacterial activity |

| 2-Amino-2-(4-methoxyphenyl)ethanol | Methoxy group present | Enhanced anticancer properties |

Q & A

Q. What are the standard synthetic routes for 2-Amino-2-(4-ethoxyphenyl)ethan-1-ol hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via reductive amination of 4-ethoxybenzaldehyde with nitroethane, followed by reduction of the intermediate nitroalkane using catalytic hydrogenation (e.g., Pd/C or Raney Ni) and subsequent HCl salt formation. Critical parameters include:

- Catalyst selection : Palladium-based catalysts yield higher purity but require strict control of hydrogen pressure to avoid over-reduction .

- pH optimization : Adjusting pH during salt formation (e.g., HCl concentration) ensures crystalline product isolation with >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : H NMR confirms the ethoxy group’s presence (δ 1.35–1.40 ppm for CH, δ 3.95–4.05 ppm for OCH) and the amino-ethanol backbone (δ 3.10–3.30 ppm for NH, δ 4.50–4.70 ppm for OH) .

- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) resolves enantiomers and detects impurities (<0.5%) .

Q. How does the ethoxy group’s para-substitution influence reactivity compared to chloro or methoxy analogs?

The electron-donating ethoxy group enhances nucleophilicity at the amino group, favoring reactions like acylation or Schiff base formation. In contrast, chloro-substituted analogs (e.g., 4-chlorophenyl derivatives) show higher electrophilic aromatic substitution reactivity . Comparative kinetic studies using UV-Vis spectroscopy can quantify these differences .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound?

Discrepancies in receptor-binding studies (e.g., serotonin vs. dopamine modulation) may arise from enantiomeric impurities or assay conditions. Recommended approaches:

- Enantiomeric purity verification : Use chiral HPLC (e.g., Chiralpak IA column) to confirm >99% enantiomeric excess .

- Dose-response standardization : Perform in vitro assays (e.g., cAMP modulation in HEK293 cells) under controlled pH and temperature to minimize variability .

Q. How can enantiomer separation be optimized for pharmacological studies?

- Chiral resolution : Employ diastereomeric salt formation with L-tartaric acid, followed by recrystallization in ethanol/water (yield: 70–80%, purity: 99%) .

- Chromatographic methods : Simulated moving bed (SMB) chromatography with cellulose-based chiral stationary phases achieves preparative-scale separation (≥98% ee) .

Q. What experimental designs mitigate degradation during long-term stability studies?

- Storage conditions : Lyophilized samples stored at -20°C in argon-filled vials show <5% degradation over 12 months.

- Degradation pathway analysis : Accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies primary degradation products (e.g., ethoxy group hydrolysis to phenol derivatives) .

Q. How do solvent polarity and temperature affect its solubility in drug formulation studies?

- Phase-solubility diagrams : Ethanol/water mixtures (50:50 v/v) at 25°C provide optimal solubility (≥50 mg/mL) without precipitation.

- Thermodynamic analysis : Van’t Hoff plots derived from solubility data in DMSO/water systems guide excipient selection for parenteral formulations .

Methodological Notes

- Contradiction Analysis : Cross-validate biological activity using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to distinguish assay-specific artifacts from true pharmacological effects .

- Synthetic Optimization : Design of Experiments (DoE) models (e.g., Box-Behnken) optimize reaction parameters (temperature, catalyst loading, pH) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.